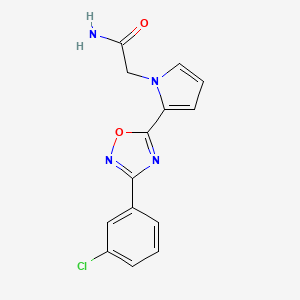

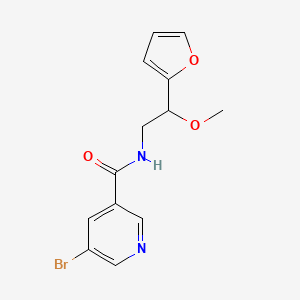

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, has been reported. It has an empirical formula of C8H7Cl2NO and a molecular weight of 204.05 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Chloro-N-(3-chlorophenyl)acetamide, have been reported. It is a solid with a molecular weight of 204.05 .科学的研究の応用

Anticonvulsant Activity

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity. The compounds were designed as analogs of active pyrrolidine-2,5-diones, showing effectiveness in standard maximal electroshock and subcutaneous pentylenetetrazole screens in animal models of epilepsy. Some compounds showed notable activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy. The most potent derivative demonstrated moderate binding to neuronal voltage-sensitive sodium channels (Kamiński et al., 2015).

Angiotensin II Receptor Antagonism

N-phenyl-1H-pyrrole derivatives, similar in structure to the subject compound, have been investigated as novel AT1-selective angiotensin II receptor antagonists. Utilizing computer-assisted modeling and innovative synthetic procedures, compounds with potent antagonistic activity were developed. These antagonists demonstrated efficacy in rat models, indicating their potential for treating conditions like hypertension (Bovy et al., 1993).

H1-Antihistaminic Agents

Novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds provided significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as the most active in the series, offering potential as a lead molecule for a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

H3-Receptor Antagonism

A compound structurally related to the subject compound, FUB 181, a novel histamine H3-receptor antagonist, demonstrated significant effects on learning and memory in animal models. The compound ameliorated learning deficits, suggesting its potential application in the treatment of dementia or cognitive disorders (Onodera et al., 1998).

Safety and Hazards

作用機序

Target of Action

The primary targets of this compound are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.

Mode of Action

The compound interacts with its targets, the neuronal voltage-sensitive sodium and L-type calcium channels, leading to changes in the electrical activity of the neuron . This interaction can modulate the flow of sodium and calcium ions, which in turn can affect the excitability of the neuron.

Biochemical Pathways

The compound’s interaction with sodium and calcium channels can affect various biochemical pathways. For instance, the modulation of calcium ion flow can influence pathways related to neurotransmitter release, as calcium ions are essential for this process . .

Result of Action

The compound has shown potential anticonvulsant and analgesic effects . Its interaction with sodium and calcium channels could lead to a decrease in neuronal excitability, which might help control seizures. Additionally, its potential analgesic effects could be due to its influence on pain signaling pathways, although the exact mechanisms are still under investigation.

特性

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c15-10-4-1-3-9(7-10)13-17-14(21-18-13)11-5-2-6-19(11)8-12(16)20/h1-7H,8H2,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDPDXPCWKSKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)